molecular formula C29H31NO3 B13124443 1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione CAS No. 88927-82-6

1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione

Katalognummer: B13124443
CAS-Nummer: 88927-82-6
Molekulargewicht: 441.6 g/mol
InChI-Schlüssel: YUYUOKZMUHUKRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Vorbereitungsmethoden

The synthesis of 1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione can be achieved through various methods. One common approach involves the reaction of 1-hydroxyanthraquinone with 4-nonylphenylamine under specific conditions. The reaction typically requires a solvent such as toluene or xylene and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydroquinone form.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with DNA and enzyme function is well-documented.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

    1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione: Similar in structure but with a p-tolylamino group instead of a nonylphenylamino group.

    9,10-Anthracenedione, 1-amino-4-hydroxy-: Lacks the nonylphenyl group, resulting in different chemical properties and applications.

Eigenschaften

CAS-Nummer

88927-82-6

Molekularformel

C29H31NO3

Molekulargewicht

441.6 g/mol

IUPAC-Name

1-hydroxy-4-(4-nonylanilino)anthracene-9,10-dione

InChI

InChI=1S/C29H31NO3/c1-2-3-4-5-6-7-8-11-20-14-16-21(17-15-20)30-24-18-19-25(31)27-26(24)28(32)22-12-9-10-13-23(22)29(27)33/h9-10,12-19,30-31H,2-8,11H2,1H3

InChI-Schlüssel

YUYUOKZMUHUKRI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.